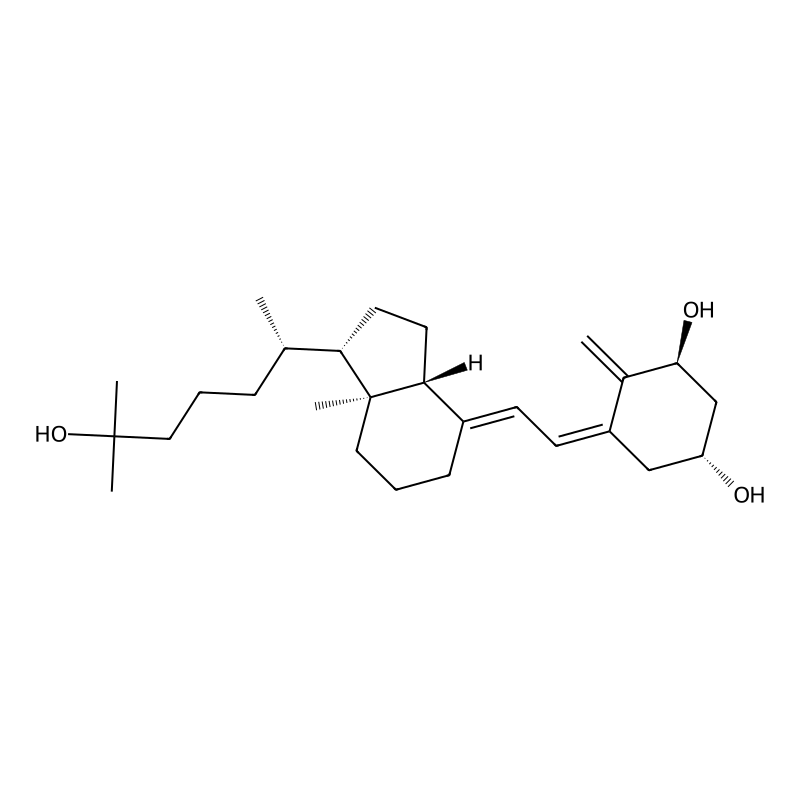

Calcitriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Slightly sol in methanol, ethanol, ethyl acetate, THF.

Synonyms

Canonical SMILES

Isomeric SMILES

Calcitriol in Bone Health Research

促进骨代谢 (zeng jin gu dai xie - Promotes bone turnover)

Calcitriol acts on bone cells called osteoblasts, stimulating their activity and promoting the formation of new bone tissue. Studies have shown it increases the production of collagen type I, an essential protein for bone structure, and other bone-building factors [].

调节钙磷平衡 (tiao jie gei lin ping heng - Regulates calcium and phosphate balance)

One of calcitriol's primary functions is to enhance intestinal calcium and phosphate absorption. This ensures sufficient minerals are available for bone mineralization, the process of hardening bones with calcium and phosphate crystals.

治疗骨质疏松症 (zhi liao gu zhi shu song zheng - Treatment for osteoporosis)

Given its role in bone formation and mineralization, calcitriol is being investigated as a potential treatment for osteoporosis, a condition characterized by weakened bones. Research suggests it may improve bone mineral density and reduce fracture risk, but further studies are needed to determine its optimal use [].

Calcitriol Beyond Bone Health

While bone health is a major area of calcitriol research, scientists are also exploring its applications in other areas:

免疫调节 (mian yi tiao jie - Immune regulation)

Calcitriol possesses immunomodulatory properties, influencing the activity of immune cells. Studies suggest it may play a role in regulating autoimmune diseases and inflammatory conditions [].

皮肤屏障功能 (pi fu ping zhang gong neng - Skin barrier function)

Emerging research indicates calcitriol might improve skin barrier function in conditions like atopic dermatitis. It may promote the production of proteins that strengthen the skin barrier and regulate the production of antimicrobial peptides that defend against infections.

牙周病 (ya zhou bing - Periodontal disease)

Recent studies in animal models suggest calcitriol could be a potential treatment for periodontal disease, a gum infection that can damage bone supporting the teeth. The research suggests it may reduce inflammation and enhance bone remodeling around the teeth.

Calcitriol, chemically known as 1,25-dihydroxycholecalciferol, is the biologically active form of vitamin D. It is produced primarily in the kidneys from its precursor, calcifediol, through the action of the enzyme 1-alpha-hydroxylase. This compound plays a crucial role in calcium and phosphorus homeostasis in the body by enhancing their absorption in the intestines, promoting renal reabsorption, and mobilizing calcium from bone stores. The chemical formula of calcitriol is and it has a molar mass of approximately .

Calcitriol functions as a hormone. It binds to the vitamin D receptor (VDR) in the nucleus of target cells, such as intestinal epithelial cells and bone cells. This complex then regulates the expression of various genes involved in calcium and phosphorus metabolism [, ].

- Intestinal Calcium Absorption: Calcitriol increases the expression of proteins responsible for transporting calcium across the intestinal wall, enhancing calcium uptake from food [].

- Bone Metabolism: Calcitriol promotes bone mineralization by stimulating osteoblast activity (bone-forming cells) and inhibiting osteoclast activity (bone-resorbing cells) [].

Calcitriol undergoes several metabolic transformations in the body. The primary reactions include:

- Formation:

- From 7-dehydrocholesterol: Exposure to ultraviolet light converts 7-dehydrocholesterol in the skin to vitamin D3 (cholecalciferol).

- Liver Conversion: Vitamin D3 is then converted to calcifediol (25-hydroxyvitamin D3) in the liver.

- Kidney Hydroxylation: Calcifediol is further hydroxylated by 1-alpha-hydroxylase in the kidneys to produce calcitriol.

- Inactivation:

Calcitriol functions as a steroid hormone and acts primarily through binding to the vitamin D receptor (VDR), which regulates gene expression involved in calcium and phosphate metabolism. Its biological activities include:

- Intestinal Absorption: Increases intestinal absorption of calcium and phosphorus.

- Renal Function: Enhances renal tubular reabsorption of calcium, reducing urinary loss.

- Bone Remodeling: Stimulates osteoblasts to release receptor activator of nuclear factor kappa-B ligand (RANKL), promoting osteoclast activity and bone resorption .

Calcitriol can be synthesized through two main methods:

- Natural Synthesis:

- In humans, it is synthesized from cholesterol derivatives through a series of enzymatic reactions involving UV light exposure and hydroxylation steps in the liver and kidneys.

- Chemical Synthesis:

Calcitriol is used clinically for various conditions related to calcium metabolism:

- Hypoparathyroidism: To manage hypocalcemia resulting from insufficient parathyroid hormone.

- Chronic Kidney Disease: To treat secondary hyperparathyroidism and prevent bone disease in patients undergoing dialysis.

- Osteoporosis: As part of treatment regimens to enhance bone mineralization .

Calcitriol interacts with several medications and substances:

- Calcium Supplements: Concurrent use can increase the risk of hypercalcemia.

- Phosphate Binders: These may interfere with calcitriol's efficacy in managing phosphate levels.

- Other Vitamin D Analogues: Caution is advised when using multiple forms of vitamin D due to potential toxicity .

Similar Compounds

Calcitriol shares structural and functional similarities with other vitamin D compounds. Here are some notable examples:

Calcitriol's uniqueness lies in its potent biological activity as a hormone that directly influences calcium homeostasis, making it critical for maintaining bone health and preventing related disorders. Its specific receptor interactions and regulatory mechanisms distinguish it from other forms of vitamin D .

Enzymatic Hydroxylation of Vitamin D3 Precursors

The biosynthesis of calcitriol represents a precisely orchestrated series of enzymatic hydroxylation reactions that convert the relatively inactive vitamin D3 precursor into the most potent vitamin D metabolite. This multi-step process involves sequential hydroxylation reactions catalyzed by specific cytochrome P450 enzymes, each operating in distinct anatomical locations and subject to unique regulatory mechanisms [1] [2].

The initial hydroxylation step occurs in the liver, where vitamin D3 (cholecalciferol) undergoes 25-hydroxylation to form 25-hydroxyvitamin D3 (calcidiol). This reaction is primarily catalyzed by cytochrome P450 2R1 (CYP2R1), which functions as the principal vitamin D 25-hydroxylase [3]. CYP2R1 is localized in the endoplasmic reticulum of hepatocytes and demonstrates high specificity for vitamin D substrates, efficiently converting both vitamin D3 and vitamin D2 to their respective 25-hydroxylated forms [3]. Additionally, cytochrome P450 27A1 (CYP27A1) provides supplementary 25-hydroxylase activity, particularly in mitochondrial compartments [3].

The second and rate-limiting hydroxylation step involves the conversion of 25-hydroxyvitamin D3 to calcitriol (1,25-dihydroxyvitamin D3) through 1α-hydroxylation. This critical reaction is catalyzed by cytochrome P450 27B1 (CYP27B1), also known as 25-hydroxyvitamin D3 1α-hydroxylase [4] [5]. The enzyme is predominantly expressed in the proximal tubule cells of the kidney, where it functions as the primary determinant of circulating calcitriol concentrations [6] [5].

The enzymatic reaction catalyzed by CYP27B1 requires molecular oxygen and electrons provided by the mitochondrial electron transport chain. The reaction proceeds according to the following stoichiometry: calcidiol + 2 reduced adrenodoxin + 2 H+ + O2 ⇌ calcitriol + 2 oxidized adrenodoxin + H2O [4]. This hydroxylation introduces a hydroxyl group at the 1α position of the steroid ring system, creating the most biologically active form of vitamin D.

| Table 1: Enzymatic Hydroxylation Steps in Calcitriol Biosynthesis | ||||||

|---|---|---|---|---|---|---|

| Step | Substrate | Product | Enzyme | Location | Regulation | Physiological Role |

| 1 | Vitamin D3 (Cholecalciferol) | 25-Hydroxyvitamin D3 (Calcidiol) | CYP2R1 (primary), CYP27A1 | Liver (endoplasmic reticulum) | Constitutive expression | Storage form production |

| 2 | 25-Hydroxyvitamin D3 (Calcidiol) | Calcitriol (1,25-dihydroxyvitamin D3) | CYP27B1 (1α-hydroxylase) | Kidney (proximal tubules), Extrarenal tissues | PTH (+), FGF23 (-), Calcitriol (-), Low Ca2+ (+) | Active hormone synthesis |

| 3 | Calcitriol | Calcitroic acid | CYP24A1 (24-hydroxylase) | Kidney, Target tissues | Calcitriol (+), PTH (-) | Catabolism/inactivation |

Tissue-Specific Expression of 1α-Hydroxylase (CYP27B1)

While the kidney represents the primary site of CYP27B1 expression and systemic calcitriol production, extensive research has demonstrated widespread extrarenal expression of this enzyme across numerous tissues [7] [8] [9]. The tissue-specific distribution of CYP27B1 reveals a complex pattern of expression that reflects both endocrine and autocrine/paracrine functions of locally produced calcitriol.

Renal expression of CYP27B1 occurs predominantly in the proximal tubule cells, specifically in the proximal convoluted tubules where it is responsible for the majority of circulating calcitriol [6] [7]. The Human Protein Atlas data indicate that CYP27B1 demonstrates tissue-enhanced expression in kidney and thyroid gland, with significant expression also detected in prostate, placenta, and various other tissues [10].

Extrarenal CYP27B1 expression has been documented in multiple tissue types, including skin (basal keratinocytes and hair follicles), placenta (decidual and trophoblastic cells), immune tissues (lymph nodes and macrophages), colon (epithelial cells and parasympathetic ganglia), pancreas (islets), adrenal medulla, brain (cerebellum and cerebral cortex), and reproductive tissues [8] [9]. In immune cells, particularly macrophages, CYP27B1 expression becomes significantly elevated during inflammatory conditions, contributing to local calcitriol production that modulates immune responses [8] [11].

The functional significance of extrarenal CYP27B1 expression differs markedly from its renal counterpart. Under physiological conditions, extrarenal calcitriol production typically serves autocrine and paracrine functions without significantly contributing to systemic hormone levels [7] [12]. However, in pathological states such as sarcoidosis and other granulomatous diseases, excessive extrarenal CYP27B1 activity in macrophages can produce sufficient calcitriol to cause hypercalcemia and systemic effects [11] [12].

Research utilizing fibroblast growth factor 23 (FGF23) knockout mice has revealed that extrarenal tissues, including heart, lung, spleen, aorta, and testis, are responsive to FGF23-mediated regulation of CYP27B1 expression [13] [14]. In FGF23-deficient animals, CYP27B1 promoter activity and messenger ribonucleic acid abundance increased substantially in these extrarenal sites, with heart tissue showing 2-fold higher promoter activity and 5-fold higher messenger ribonucleic acid levels compared to control animals [13].

| Table 2: Tissue-Specific Expression and Regulation of CYP27B1 | |||

|---|---|---|---|

| Tissue | Expression Level | Functional Significance | Regulation |

| Kidney | High | Systemic calcitriol production | PTH, FGF23, Calcitriol |

| Prostate | Moderate | Local autocrine/paracrine | Inflammatory signals |

| Skin (Keratinocytes) | Moderate | Skin calcium homeostasis | UV exposure, cytokines |

| Placenta | High | Maternal-fetal Ca transport | Pregnancy hormones |

| Immune cells (Macrophages) | Variable | Immune regulation | Inflammatory cytokines |

| Colon | Low | Intestinal Ca absorption | Local factors |

| Breast | Low | Local hormone action | Estrogen, growth factors |

| Lung | Low | Pulmonary function | Inflammatory mediators |

| Brain | Low | Neuroprotection | Neuronal activity |

| Bone (Osteoblasts) | Moderate | Bone mineralization | Bone morphogenic proteins |

| Parathyroid gland | Moderate | PTH regulation | Calcium, calcitriol |

Regulatory Mechanisms of Renal Production

The regulation of renal calcitriol production represents one of the most tightly controlled hormonal systems in mammalian physiology, involving multiple feedback loops and regulatory mechanisms that ensure appropriate calcium and phosphate homeostasis [5] [15]. This regulation primarily operates at the level of CYP27B1 gene transcription and enzyme activity, responding to various hormonal, ionic, and metabolic signals.

Parathyroid Hormone Modulation

Parathyroid hormone serves as the primary positive regulator of renal CYP27B1 expression and calcitriol synthesis [15] [16]. PTH exerts its stimulatory effects through binding to PTH receptors on proximal tubule cells, initiating a cascade of intracellular signaling events that ultimately enhance enzyme transcription and activity.

The molecular mechanism of PTH-mediated CYP27B1 stimulation involves activation of the cyclic adenosine monophosphate (cAMP) - protein kinase A (PKA) pathway [16] [7]. Upon PTH receptor binding, adenylyl cyclase activation leads to increased cAMP levels, which in turn activates PKA. Activated PKA phosphorylates the cAMP response element-binding protein (CREB), enabling its binding to cAMP response elements in the CYP27B1 promoter region [16] [17].

Research has identified specific transcription factors involved in PTH-mediated CYP27B1 upregulation, including nuclear receptor 4A2 (NR4A2/Nurr1), which binds directly to the CYP27B1 promoter and increases messenger ribonucleic acid transcription [17]. Additionally, CCAAT/enhancer-binding protein beta (C/EBPβ) plays a complex role in this regulation, with evidence suggesting both positive and negative regulatory functions depending on the cellular context [17].

The physiological stimulus for PTH-mediated calcitriol synthesis typically involves hypocalcemia or increased bone resorption demands. In chronic kidney disease, the compensatory increase in PTH secretion (secondary hyperparathyroidism) represents an attempt to maintain adequate calcitriol levels despite reduced functional renal mass [15] [18]. Clinical studies have demonstrated that calcitriol therapy can effectively reduce elevated PTH levels in patients with secondary hyperparathyroidism, with serum PTH concentrations decreasing from 584 ± 154 to 154 ± 31 pg/ml following four months of intermittent calcitriol treatment [19].

Calcium-Phosphate Homeostatic Feedback

The regulation of calcitriol synthesis involves sophisticated feedback mechanisms that respond to both calcium and phosphate concentrations, ensuring maintenance of mineral homeostasis within narrow physiological ranges [5] [20] [21]. These feedback systems operate through multiple pathways, including direct ionic effects and indirect hormonal mediation.

Calcium homeostasis feedback involves the calcium-sensing receptor (CaSR), which detects extracellular calcium concentrations and modulates various aspects of mineral metabolism [22] [23]. The CaSR is expressed in parathyroid glands, renal tubules, and other tissues involved in calcium regulation. When extracellular calcium concentrations increase, CaSR activation leads to suppression of PTH secretion, which subsequently reduces the stimulus for CYP27B1 expression and calcitriol synthesis [22] [24].

Calcitriol itself exerts potent negative feedback on its own synthesis through vitamin D receptor (VDR)-mediated mechanisms [17]. This negative feedback operates at multiple levels, including direct transcriptional repression of CYP27B1 and simultaneous upregulation of CYP24A1, the enzyme responsible for calcitriol catabolism [17]. The VDR-retinoid X receptor (RXR) complex binds to vitamin D response elements in the CYP27B1 promoter region, recruiting histone deacetylases and DNA methyltransferases that suppress gene transcription [7].

Phosphate homeostasis involves the complex interplay between calcitriol, PTH, and fibroblast growth factor 23 (FGF23) [21] [25]. FGF23, produced primarily by osteocytes in bone tissue, serves as a phosphatonin that reduces renal phosphate reabsorption and suppresses CYP27B1 expression [21] [25]. The FGF23-mediated suppression of calcitriol synthesis occurs through binding to FGF receptors in association with the co-receptor Klotho, activating mitogen-activated protein kinase pathways that ultimately inhibit CYP27B1 transcription [13] [26].

Hyperphosphatemia stimulates both FGF23 secretion and direct upregulation of CYP27B1 expression, creating a complex regulatory network [25] [27]. The relationship between phosphate and calcitriol demonstrates the integrated nature of mineral homeostasis, where calcitriol enhances intestinal phosphate absorption to nearly 80% efficiency while simultaneously stimulating FGF23 production to prevent excessive phosphate accumulation [27].

| Table 3: Regulatory Mechanisms of Renal Calcitriol Production | ||||

|---|---|---|---|---|

| Regulator | Effect on CYP27B1 | Mechanism | Physiological Context | Clinical Relevance |

| Parathyroid Hormone (PTH) | Stimulation (+) | cAMP/PKA pathway, CREB activation | Hypocalcemia, bone resorption | Secondary hyperparathyroidism |

| Fibroblast Growth Factor 23 (FGF23) | Inhibition (-) | FGF receptor/Klotho, ERK1/2 pathway | Hyperphosphatemia prevention | Chronic kidney disease |

| Calcitriol | Inhibition (-) | VDR-mediated transcriptional repression | Negative feedback regulation | Vitamin D toxicity prevention |

| Calcium | Inhibition (-) | Calcium-sensing receptor signaling | Calcium homeostasis maintenance | Hypercalcemia prevention |

| Phosphate | Stimulation (+) | Direct transcriptional activation | Phosphate homeostasis | Hypophosphatemic rickets |

Calcitriol demonstrates significant susceptibility to photodegradation when exposed to ultraviolet radiation across multiple wavelength ranges. Comprehensive photostability studies have established that more than 90% of calcitriol undergoes degradation upon exposure to ultraviolet A (10 J/cm²), broadband ultraviolet B (100 mJ/cm²), and narrowband ultraviolet B (3.0 J/cm²) irradiation [1] [2]. These findings indicate extremely poor photostability characteristics that necessitate stringent light protection protocols during storage and handling.

The photodegradation mechanism of calcitriol follows established vitamin D photochemical pathways, involving complex isomerization and ring-opening reactions. Research on related vitamin D compounds has demonstrated quantum yields for photodegradation of φ = 0.42 ± 0.1 for vitamin D₃ in methanolic solutions [3]. The photodegradation process exhibits first-order kinetics under ambient light conditions, with degradation rates significantly accelerating under direct ultraviolet exposure [1].

Spectrophotometric analysis reveals that calcitriol formulations exhibit minimal ultraviolet absorption in the ultraviolet B range, indicating that the observed photodegradation primarily results from direct photochemical processes rather than sensitized reactions [4]. The wavelength dependency of photodegradation follows typical patterns observed in secosteroid compounds, with maximum degradation occurring at wavelengths corresponding to the conjugated triene chromophore system.

Table 1: Calcitriol UV Photostability Studies

| Study/Source | UV Type/Conditions | Degradation Rate | Key Findings |

|---|---|---|---|

| Topical calcitriol degradation study (2003) | 10 J/cm² UVA, 100 mJ/cm² UVB, 3.0 J/cm² NB-UVB | >90% degradation | Rapid degradation under all UV types |

| Calcipotriol photodegradation study | Various UV wavelengths | Significant photodegradation | UV filters provide proportional protection |

| Vitamin D3 quantum yield study | Vitamin D3 in methanol | Quantum yield φ = 0.42 ± 0.1 | High probability of photodegradation |

| UV absorption measurement | UVB range analysis | No UV absorbance in UVB range | No photosensitization observed |

Protection strategies against photodegradation include the incorporation of ultraviolet filters such as 2-hydroxy-4-methoxybenzophenone, which provides protection proportional to the filter concentration employed [5]. Formulation studies demonstrate that propylene glycol and polyethylene glycol 400 can reduce the rate of photodegradation when used as cosolvents [5]. The effectiveness of these protective measures emphasizes the critical importance of appropriate formulation design for calcitriol-containing pharmaceutical products.

Thermal Decomposition Pathways

Calcitriol exhibits temperature-dependent stability characteristics with well-defined thermal transition points that dictate storage and handling requirements. The compound possesses a melting point range of 113-115°C for the anhydrous form, with thermal decomposition initiating at approximately 105-110°C for the monohydrate form [6] [7]. These thermal properties establish critical temperature thresholds for processing and storage protocols.

Thermal stability studies demonstrate that calcitriol maintains acceptable stability when stored at controlled room temperature (20-25°C), with pharmaceutical formulations typically requiring storage between 15-30°C for capsules and injection formulations [8] [9]. Storage at temperatures between 2-8°C represents optimal conditions for long-term stability, while brief exposure to temperatures up to 40°C does not result in significant degradation [9].

The thermal decomposition pathway of calcitriol follows complex kinetic patterns involving multiple sequential and parallel reactions. Kinetic analysis of thermal degradation processes indicates activation energies that vary with temperature and conversion extent, suggesting multi-step decomposition mechanisms [10]. The initial thermal degradation stage involves dehydration processes, followed by structural rearrangement and eventual complete molecular breakdown at elevated temperatures.

Table 2: Calcitriol Thermal Stability Properties

| Property | Value/Range | Notes |

|---|---|---|

| Melting Point (°C) | 113-115 (anhydrous), 111-115 (monohydrate) | Varies with hydration state |

| Decomposition Temperature (°C) | Decomposes at 105-110 | Thermal decomposition occurs |

| Storage Temperature (°C) | 15-30 (capsules), 20-25 (injection) | Light protection required |

| Thermal Stability Range (°C) | 2-8 (optimal), up to 40 (brief exposure) | Freezing should be avoided |

| Heat Sensitivity | Heat sensitive compound | Requires controlled temperature |

Differential scanning calorimetry analysis reveals that thermal transitions in calcitriol involve both reversible and irreversible processes. The melting endotherm represents a reversible physical transition, while decomposition processes at higher temperatures are irreversible and result in formation of multiple degradation products [10]. Thermogravimetric analysis demonstrates mass loss patterns consistent with multi-step thermal degradation, with initial weight loss attributed to dehydration followed by structural decomposition.

Table 4: Calcitriol Photodegradation Kinetic Parameters

| Parameter | Value | Conditions |

|---|---|---|

| UV Degradation Rate | >90% under UV irradiation | 10 J/cm² UVA, 100 mJ/cm² UVB |

| Quantum Yield (Vitamin D3) | φ = 0.42 ± 0.1 | Methanol, 25°C |

| Activation Energy (general) | Temperature dependent | Variable with temperature |

| Rate Constant (topical) | First-order kinetics | Room temperature, ambient light |

| Half-life (UV exposure) | <30 minutes (high UV) | Direct UV exposure |

| Photostability Ranking | Highly photolabile | Compared to other vitamin D analogs |

Polymer Interaction Dynamics

The interaction of calcitriol with polymeric materials represents a critical consideration for pharmaceutical packaging and delivery system design. Comprehensive studies examining the affinity of calcitriol for different polymer types have revealed significant variations in partition coefficients and adsorption characteristics that directly impact drug stability and bioavailability [11].

Adsorption to Polypropylene vs. Polyvinyl Chloride

Comparative analysis of calcitriol interaction with polypropylene and polyvinyl chloride reveals markedly different adsorption behaviors. The apparent polymer/water partition coefficient for polyvinyl chloride demonstrates 66-fold higher affinity compared to polypropylene, indicating substantial preferential binding to polyvinyl chloride surfaces [11]. This differential affinity has profound implications for container selection and drug delivery system design.

Polypropylene exhibits minimal interaction with calcitriol, with partition coefficients remaining essentially at baseline levels throughout extended contact periods. Stability studies conducted over eight hours demonstrate no substantial concentration changes when calcitriol solutions are stored in polypropylene syringes at ambient temperature and room light conditions [11]. These findings establish polypropylene as the preferred material for calcitriol storage and handling applications.

Conversely, polyvinyl chloride demonstrates significant drug binding that results in substantial loss of active pharmaceutical ingredient from aqueous solutions. The high partition coefficient indicates that calcitriol molecules preferentially distribute into the polymer phase, leading to reduced bioavailable drug concentrations. This interaction pattern necessitates careful consideration of container materials in pharmaceutical formulation development.

Table 3: Calcitriol-Polymer Interaction Data

| Polymer Type | Partition Coefficient | Interaction Strength | Clinical Implications |

|---|---|---|---|

| Polyvinyl Chloride (PVC) | 66x higher than PP | High affinity | Significant drug loss to container |

| Polypropylene (PP) | Baseline reference | No significant affinity | Minimal drug loss |

| Comparison | PVC/PP ratio = 66:1 | Strong selectivity | PP preferred for storage |

Partition Coefficient Analysis

Detailed partition coefficient analysis reveals that the calcitriol-polymer interaction follows established thermodynamic principles governing drug-material interactions. The calculation of apparent partition coefficients involves measurement of drug concentrations in both aqueous and polymer phases after equilibrium establishment, typically requiring contact periods of up to 20 days for complete equilibration [11].

The thermodynamic driving forces for calcitriol-polyvinyl chloride interaction likely involve hydrophobic interactions between the steroid backbone and polymer chains, combined with specific binding interactions that enhance affinity. The magnitude of the partition coefficient difference suggests that these interactions involve both physisorption and potential chemisorption mechanisms that stabilize the drug-polymer complex.

Temperature dependency of partition coefficients follows expected thermodynamic relationships, with increased temperature generally reducing binding affinity due to enhanced molecular motion and reduced binding site availability. However, the substantial magnitude of the polyvinyl chloride partition coefficient indicates that significant drug binding occurs across the typical temperature range encountered in pharmaceutical storage and handling.

Table 5: Calcitriol Thermal Decomposition Pathways

| Temperature Range (°C) | Process/Pathway | Degradation Products | Kinetic Order |

|---|---|---|---|

| Room temperature (20-25) | Stable storage | Minimal degradation | Zero order (stable) |

| Elevated (40-60) | Accelerated degradation | Unknown intermediates | First order |

| Decomposition onset (105-110) | Thermal decomposition begins | Dehydration products | Complex kinetics |

| Melting point (113-115) | Phase transition | Structural rearrangement | Physical change |

| High temperature (>150) | Complete breakdown | Multiple degradants | Multi-step process |

The practical implications of these partition coefficient differences extend beyond simple container selection to include considerations for drug delivery systems, analytical method development, and quality control procedures. Formulation scientists must account for potential drug losses when polyvinyl chloride components are present in processing equipment or packaging materials. Additionally, analytical methods must incorporate appropriate correction factors to account for drug binding when polyvinyl chloride materials are used in sample preparation or analysis procedures.

Table 6: Calcitriol-Polymer Partition Coefficient Analysis

| Measurement Parameter | Experimental Value | Clinical Significance | Recommendation |

|---|---|---|---|

| Partition Coefficient (PVC) | 66x baseline | High drug loss | Avoid PVC containers |

| Partition Coefficient (PP) | Baseline (reference) | Minimal drug loss | Preferred storage material |

| Relative Affinity Ratio | PVC:PP = 66:1 | Strong selectivity | Critical for formulation |

| Adsorption Rate | Rapid for PVC | Container dependent | Monitor drug concentration |

| Equilibrium Time | 20 days for equilibrium | Extended contact time | Consider exposure duration |

Purity

Physical Description

Solid

Color/Form

White crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

111-115 °C

113 °C

Storage

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (96.63%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H330 (49.44%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H361 (98.88%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Calcitriol is a hormonally-active, synthetic vitamin D analog prescribed to treat hypocalcemia, osteoporosis, and the prevention of corticosteroid-induced osteoporosis. Systemic calcitriol is FDA indicated to control hypocalcemia in patients on chronic renal dialysis, secondary hyperparathyroidism in those with chronic kidney disease not yet on dialysis, and hypocalcemia in patients with hypoparathyroidism and pseudohypoparathyroidism. In 2009, the FDA approved topical calcitriol ointment for the management of mild to moderate plaque psoriasis. Off-label uses for systemic calcitriol include type 1, vitamin D-dependent rickets, and pseudo-vitamin D deficiency rickets. Off-label use of topical calcitriol ointment includes psoriasis in children and adolescents.

Drug Classes

Therapeutic Uses

Calcium Channel Agonists; Dermatologic Agents

Medication: Calcium regulator; vitamin (antirachitic)

Therapeutic doses of specific vitamin D analogs are used in the treatment of chronic hypocalcemia, hypophosphatemia, rickets, and osteodystrophy associated with various medical conditions including chronic renal failure, familial hypophosphatemia, and hypoparathyroidism (postsurgical or idiopathic, or pseudohypoparathyroidism). Some analogs have been found to reduct elevated parathyroid hormone concentrations in patients with renal osteodystrophy associated with hyperparathyroidism. Theoretically, any of the vitamin D analogs may be used for the above conditions, However, because of their pharmacologic properties, some may be more useful in certain situations than others. Alfacalcidol, calcitriol, and dihydrotachysterol are usually preferred in patients with renal failure since these patients have impaired ability to synthesize calcitriol from cholecalciferol and ergocalciferol; therefore, the response is more predictable. In addition, their shorter half-lives may make toxicity easier to manage (hypercalcemia reverses more quickly). Ergocalciferol may not be the preferred agent in the treatment of familial hypophosphatemia or hypoparathyroidism because the large doses needed are associated with a risk of overdose and hypercalcemia; dihydrotachysterol and calcitriol may be preferred. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page.

Pharmacology

Calcitriol is a synthetic physiologically-active analog of vitamin D, specifically the vitamin D3 form. Calcitriol regulates calcium in vivo by promoting absorption in the intestine, reabsorption in the kidneys, and, along with parathyroid hormone, regulation of bone growth. A calcitriol receptor-binding protein appears to exist in the mucosa of human intestine. Calcitriol also induces cell cycle arrest at G0/G1 phase of the cell cycle, cell differentiation, and apoptosis, resulting in inhibition of proliferation of some tumor cell types. This agent may be chemopreventive for colon and prostate cancers. (NCI04)

MeSH Pharmacological Classification

ATC Code

A11 - Vitamins

A11C - Vitamin a and d, incl. combinations of the two

A11CC - Vitamin d and analogues

A11CC04 - Calcitriol

D - Dermatologicals

D05 - Antipsoriatics

D05A - Antipsoriatics for topical use

D05AX - Other antipsoriatics for topical use

D05AX03 - Calcitriol

Mechanism of Action

Ergocalciferol and doxercalciferol (1-hydroxyergocalciferol); cholecalciferol and calcifediol (25-hydroxycholecalciferol); and dihydrotachysterol in their activated forms (1,25-dihydroxyergocalciferol; 1,25-dihydroxycholecalciferol [calcitriol]; and 25-hydroxydihydrotachysterol; respectively), along with parathyroid hormone and calcitonin, regulate serum calcium concentrations; in addition to conversion to the active 1,25-dihydroxycholecalciferol, calcifediol also has intrinsic activity.

Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production.

Calcitriol appears to act in intestine in manner that is analogous to the way steroid hormones such as estrogens act on target tissues. ... Cytosol of chicken intestinal cells contains a 3.7 S protein that binds calcitriol specifically and with high affinity. Formation of complex with this receptor facilitates transfer of calcitriol to nuclear chromatin. ... Calcitriol stimulates synthesis of RNA and at least two proteins in intestinal mucosa, alkaline phosphatase and a calcium-binding protein. ... It was proposed that the calcium-binding protein is involved in transport of calcium. ... /However/, it has been reported that calcitriol-induced stimulation of intestinal transport of phosphate precedes that of calcium, and it is possible that primary effect of the vitamin is on phosphate rather than calcium transport.

The effects of 1,25-dihydroxyvitamin D3 (I) on the human promyelocytic leukemia cell line HL-60 were investigated. I induces the differentiation of HL-60 into mono- and multinucleated macrophage-like cells. Phenotypic change is evident within 24 hours and reaches a plateau at 72-96 hours of incubation. The changes are metabolite-specific and include adherence to substrate, acquisition of the morphological features of mature monocytes, a 4 to 6-fold enhancement in lysozyme synthesis and secretion, increase in the fraction of alpha-naphthyl acetate monocyte-associated cell surface antigens. Treated HL-60 cells acquire the capacity to bind and degrade bone matrix, 2 of the essential functional characteristics of osteoclasts and related bone-resorbing cells. Evidently, vitamin D3 enhances bone resorption and osteoclastogenesis in vivo by promoting the differentiation of precursor cells.

For more Mechanism of Action (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Vitamin D3 like receptor

NR1I1 (VDR) [HSA:7421] [KO:K08539]

Vapor Pressure

Pictograms

Acute Toxic;Health Hazard

Other CAS

Absorption Distribution and Excretion

In normal subjects, approximately 27% and 7% of the radioactivity appeared in the feces and urine, respectively, within 24 hours. Calcitriol undergoes enterohepatic recycling and biliary excretion. The metabolites of calcitriol are excreted primarily in feces. Cumulative excretion of radioactivity on the sixth day following intravenous administration of radiolabeled calcitriol averaged 16% in urine and 49% in feces.

Upon intravenous administration, the volume of distribution of calcitriol was 0.49±0.14 L/kg in healthy male volunteers and 0.27±0.06 l/kg in uraemic male patients participating in a pharmacokinetic study. There is some evidence that calcitriol is transferred into human milk at low levels (ie, 2.2±0.1 pg/mL) in mothers. Calcitriol from maternal circulation may also enter the fetal circulation.

The metabolic clearance rate was 23.5±4.34 ml/min in healthy male volunteers and 10.1±1.35 ml/min in male patients with uraemia. In the pediatric patients undergoing peritoneal dialysis receiving dose of 10.2 ng/kg (SD 5.5 ng/kg) for 2 months, the clearance rate was 15.3 mL/hr/kg.

Many vitamin D analogs are readily absorbed from the GI tract following oral administration if fat absorption is normal. The presence of bile is required for absorption of ergocalciferol and the extent of GI absorption may be decreased in patients with hepatic, biliary, or GI disease (e.g., Crohn's disease, Whipple's disease, sprue). Because vitamin D is fat soluble, it is incorporated into chylomicrons and absorbed via the lymphatic system; approximately 80% of ingested vitamin D appears to be absorbed systemically through this mechanism, principally in the small intestine. Although some evidence suggested that intestinal absorption of vitamin D may be decreased in geriatric adults, other evidence did not show clinically important age-related alterations in GI absorption of the vitamin in therapeutic doses. It currently is not known whether aging alters the GI absorption of physiologic amounts of vitamin D. /Vitamin D analogs/

After oral administration of calcitriol, there is about a 2-hour lag-time before calcium absorption in the GI tract increases. Maximal hypercalcemic effect occurs in about 10 hours, and the duration of action of calcitriol is 3-5 days.

Time to peak serum concentration: Oral: Approximately 3 to 6 hours.

The primary route of excretion of vitamin D is the bile; only a small percentage of an administered dose is found in urine. /Vitamin D/

For more Absorption, Distribution and Excretion (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Calcitriol is the active form of vitamin D3 (cholecalciferol). The natural or endogenous supply of vitamin D in man mainly depends on ultraviolet light for conversion of 7-dehydrocholesterol to vitamin D3 in the skin. Vitamin D3 must be metabolically activated in the liver and the kidney before it is fully active on its target tissues. The initial transformation is catalyzed by a vitamin D3-25-hydroxylase enzyme present in the liver, and the product of this reaction is 25-(OH)D3 (calcifediol). The latter undergoes hydroxylation in the mitochondria of kidney tissue, and this reaction is activated by the renal 25-hydroxyvitamin D3-1-a-hydroxylase to produce 1,25-(OH)2D3 (calcitriol), the active form of vitamin D3.

1,25-Dihydroxycholecalciferol (calcitriol) and 1,25-dihydroxyergocalciferol appear to be metabolized to their respective trihydroxy metabolites (i.e., 1,24,25-trihydroxycholecalciferol, 1,24,25-trihydroxyergocalciferol) and to other compounds. The principal metabolite excreted in urine is calcitroic acid, which is more water soluble. Although all the metabolites of cholecalciferol and ergocalciferol have not been identified, hepatic microsomal enzymes may be involved in degrading metabolites of ergocalciferol and cholecalciferol.

Calcitriol /(1,25-dihydroxy-vitamin D)/ is hydroxylated to 1,24,25-(OH)3-D by a renal hydroxylase that is induced by calcitriol and suppressed by those factors that stimulate the 25-OHD-1-alpha-hydroxylase. This enzyme also hydroxylates 25-OHD to form 24,25-(OH)2D. Both 24-hydroxylated compounds are less active than calcitriol and presumably represent metabolites destined for excretion. Side chain oxidation of calcitriol also occurs.

To evaluate the relation between daily and fasting urinary calcium excretion and serum 1,25-dihydroxyvitamin D (II) concentrations, 6 healthy men were studied during control and during chronic oral calcitrol (I) administration (0.6, 1.2, or 1.8 nmols every 6 hours for 6-12 days) while they ate normal and low calcium diets (19.2 or 4.2 mmols Ca/day). Daily urinary calcium excretion was directly related to serum II concentrations, but increased more while subjects ate the normal calcium diet than when eating the low calcium diet. During I and ingestion of the low calcium diet, daily urinary calcium excretion averaged 7.32 mmole/day, exceeding the dietary calcium intake. Fasting urinary calcium/creatinine exceeded 0.34 mmol/mmol (the upper limit of normal) on either diet. When serum II concentrations are elevated, a high fasting urinary calcium/creatinine or high daily urinary calcium excretion, even on a low calcium diet, is insufficient criteria for the documentation of a renal calcium leak.

For more Metabolism/Metabolites (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (7 total), please visit the HSDB record page.

The first pathway involves 24-hydroxylase activity in the kidney; this enzyme is also present in many target tissues which possess the vitamin D receptor such as the intestine. The end product of this pathway is a side chain shortened metabolite, calcitroic acid. The second pathway involves the conversion of calcitriol via the stepwise hydroxylation of carbon-26 and carbon-23, and cyclization to yield ultimately 1a,25R(OH)2-26,23S-lactone D3. The lactone appears to be the major metabolite circulating in humans. Route of Elimination: Enterohepatic recycling and biliary excretion of calcitriol occur. The metabolites of calcitriol are excreted primarily in feces. Cumulative excretion of radioactivity on the sixth day following intravenous administration of radiolabeled calcitriol averaged 16% in urine and 49% in feces. Half Life: 5-8 hours

Wikipedia

Drug Warnings

POTENTIAL ADVERSE EFFECTS ON FETUS: Teratogenic in animals at high doses (4-15x recommended human dose). In humans, maternal hypercalcemia during pregnancy may increase fetal sensitivity to effects of vitamin D, suppression of parathyroid function or a syndrome of elfin facies, mental retardation, and congenital supravalvular aortic stenosis. POTENTIAL SIDE EFFECTS ON BREAST-FED INFANT: No known problems at recommended daily allowance. /Cholecalciferol from table II/

Doses of vitamin D analogs that do not exceed the physiologic requirement are usually nontoxic. However, some infants and patients with sarcoidosis or hypoparathyroidism may have increased sensitivity to vitamin D analogs. /Vitamin D analogs/

Decreased renal function without hypercalcemia has also been reported in patients with hypoparathyroidism after long-term vitamin D analog therapy. Before therapy with vitamin D analogs is initiated, serum phosphate concentrations must be controlled. To avoid ectopic calcification, the serum calcium (in mg/dL) times phosphorus (in mg/dL) should not be allowed to exceed 70. Because administration of vitamin D analogs may increase phosphate absorption, patients with renal failure may require adjustment in the dosage of aluminum-containing antacids used to decrease phosphate absorption. /Vitamin D analogs/

For more Drug Warnings (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (13 total), please visit the HSDB record page.

Biological Half Life

Plasma half-life: 3 to 6 hours.

Use Classification

General Manufacturing Information

Clinical Laboratory Methods

Storage Conditions

Interactions

Concurrent administration of thiazide diuretics and pharmacologic doses of vitamin D analogs in patients with hypoparathyroidism may result in hypercalcemia which may be transient and self-limited or may require discontinuance of vitamin D analogs. Thiazide-induced hypercalcemia in hypoparathyroid patients is probably caused by increased release of calcium from bone. /Vitamin D analogs/

Excessive use of mineral oil may interfere with intestinal absorption of vitamin D analogs. /Vitamin D analogs/

Orlistat may result in decreased GI absorption of fat-soluble vitamins such as vitamin D analogs. At least 2 hours should elapse between (before or after) any orlistat dose and vitamin D analog administration ... . /Vitamin D analogs/

For more Interactions (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (8 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2: Richa CG, Saad KJ, Chaaban AK, El Rawas MS. A rare case of hypercalcemia-induced pancreatitis in a first trimester pregnant woman. Endocrinol Diabetes Metab Case Rep. 2018 Mar 28;2018. pii: 17-0175. doi: 10.1530/EDM-17-0175. eCollection 2018. PubMed PMID: 29623207; PubMed Central PMCID: PMC5881426.

3: Al-Dhubaibi MS. Association between Vitamin D deficiency and psoriasis: An exploratory study. Int J Health Sci (Qassim). 2018 Jan-Feb;12(1):33-9. PubMed PMID: 29623015; PubMed Central PMCID: PMC5870311.

4: Maia MLA, Abreu ALS, Nogueira PCK, Val MLDMD, Carvalhaes JTA, Andrade MC. HYPOPHOSPHATEMIC RICKETS: CASE REPORT. Rev Paul Pediatr. 2018 Mar 29:0. doi: 10.1590/1984-0462/;2018;36;2;00009. [Epub ahead of print] Portuguese, English. PubMed PMID: 29617471.

5: Cátia FC, Janete QS, Benedita SM, Liliana SS, Isabel SS, Roberto RA Jr., Manuel P. Calcitriol Prevents Cardiovascular Repercussions in Puromycin Aminonucleoside-Induced Nephrotic Syndrome. Biomed Res Int. 2018 Jan 23;2018:3609645. doi: 10.1155/2018/3609645. eCollection 2018. PubMed PMID: 29607318; PubMed Central PMCID: PMC5828333.

6: Bisson SK, Ung RV, Picard S, Valade D, Agharazii M, Larivière R, Mac-Way F. High calcium, phosphate and calcitriol supplementation leads to an osteocyte-like phenotype in calcified vessels and bone mineralisation defect in uremic rats. J Bone Miner Metab. 2018 Mar 30. doi: 10.1007/s00774-018-0919-y. [Epub ahead of print] PubMed PMID: 29603070.

7: Trummer C, Schwetz V, Pandis M, Grübler MR, Verheyen N, Gaksch M, Zittermann A, März W, Aberer F, Steinkellner J, Friedl C, Brandenburg V, Voelkl J, Alesutan I, Obermayer-Pietsch B, Pieber TR, Tomaschitz A, Pilz S. Effects of vitamin D supplementation on FGF23: a randomized-controlled trial. Eur J Nutr. 2018 Mar 30. doi: 10.1007/s00394-018-1672-7. [Epub ahead of print] PubMed PMID: 29602956.

8: Sølling ASK, Tougaard B, Harsløf T, Langdahl B, Kongsbak Brockstedt H, Byg KE, Ivarsen P, Karstoft Ystrøm I, Holden Mose F, Lissel Isaksson G, Steen Svarer Hansen M, Nagarajah S, Ejersted C, Bendstrup E, Rejnmark L. Non-parathyroid hypercalcemia associated with paraffin oil injection in 12 younger male bodybuilders. Eur J Endocrinol. 2018 Mar 29. pii: EJE-18-0051. doi: 10.1530/EJE-18-0051. [Epub ahead of print] PubMed PMID: 29599408.

9: Dabbaghmanesh MH, Danafar F, Eshraghian A, Omrani GR. Vitamin D supplementation for the treatment of non-alcoholic fatty liver disease: A randomized double blind placebo controlled trial. Diabetes Metab Syndr. 2018 Mar 16. pii: S1871-4021(18)30006-7. doi: 10.1016/j.dsx.2018.03.006. [Epub ahead of print] PubMed PMID: 29588137.

10: Lee MD, Lin CH, Lei WT, Chang HY, Lee HC, Yeung CY, Chiu NC, Chi H, Liu JM, Hsu RJ, Cheng YJ, Yeh TL, Lin CY. Does Vitamin D Deficiency Affect the Immunogenic Responses to Influenza Vaccination? A Systematic Review and Meta-Analysis. Nutrients. 2018 Mar 26;10(4). pii: E409. doi: 10.3390/nu10040409. PubMed PMID: 29587438.

11: Srivastava AK, Rizvi A, Cui T, Han C, Banerjee A, Naseem I, Zheng Y, Wani AA, Wang QE. Depleting ovarian cancer stem cells with calcitriol. Oncotarget. 2018 Feb 16;9(18):14481-14491. doi: 10.18632/oncotarget.24520. eCollection 2018 Mar 6. PubMed PMID: 29581858; PubMed Central PMCID: PMC5865684.

12: He FF, Bao D, Su H, Wang YM, Lei CT, Zhang CY, Ye C, Tang H, Wan C, You CQ, Zhang J, Xiong J, Zhang C. IL-6 increases podocyte motility via MLC-mediated focal adhesion impairment and cytoskeleton disassembly. J Cell Physiol. 2018 Mar 25. doi: 10.1002/jcp.26546. [Epub ahead of print] PubMed PMID: 29574897.

13: Zaheer S, Taquechel K, Brown JM, Adler GK, Williams JS, Vaidya A. A randomized intervention study to evaluate the effect of calcitriol therapy on the renin-angiotensin system in diabetes. J Renin Angiotensin Aldosterone Syst. 2018 Jan-Mar;19(1):1470320317754178. doi: 10.1177/1470320317754178. PubMed PMID: 29562806.

14: Hassoon A, Michos ED, Miller ER, Crisp Z, Appel LJ. Effects of Different Dietary Interventions on Calcitriol, Parathyroid Hormone, Calcium, and Phosphorus: Results from the DASH Trial. Nutrients. 2018 Mar 17;10(3). pii: E367. doi: 10.3390/nu10030367. PubMed PMID: 29562597; PubMed Central PMCID: PMC5872785.

15: Letavernier E, Daudon M. Vitamin D, Hypercalciuria and Kidney Stones. Nutrients. 2018 Mar 17;10(3). pii: E366. doi: 10.3390/nu10030366. Review. PubMed PMID: 29562593; PubMed Central PMCID: PMC5872784.

16: Iseri K, Iyoda M, Watanabe M, Matsumoto K, Sanada D, Inoue T, Tachibana S, Shibata T. The effects of denosumab and alendronate on glucocorticoid-induced osteoporosis in patients with glomerular disease: A randomized, controlled trial. PLoS One. 2018 Mar 15;13(3):e0193846. doi: 10.1371/journal.pone.0193846. eCollection 2018. PubMed PMID: 29543887; PubMed Central PMCID: PMC5854344.

17: Kim HS, Zheng M, Kim DK, Lee WP, Yu SJ, Kim BO. Effects of 1,25-dihydroxyvitamin D(3) on the differentiation of MC3T3-E1 osteoblast-like cells. J Periodontal Implant Sci. 2018 Feb 27;48(1):34-46. doi: 10.5051/jpis.2018.48.1.34. eCollection 2018 Feb. PubMed PMID: 29535889; PubMed Central PMCID: PMC5841266.

18: Li S, Mao J, Wang M, Zhang M, Ni L, Tao Y, Huang B, Chen J. Comparative proteomic analysis of chief and oxyphil cell nodules in refractory uremic hyperparathyroidism by iTRAQ coupled LC-MS/MS. J Proteomics. 2018 May 15;179:42-52. doi: 10.1016/j.jprot.2018.02.029. Epub 2018 Mar 9. PubMed PMID: 29526777.

19: Lau WL, Obi Y, Kalantar-Zadeh K. Parathyroidectomy in the Management of Secondary Hyperparathyroidism. Clin J Am Soc Nephrol. 2018 Mar 9. pii: CJN.10390917. doi: 10.2215/CJN.10390917. [Epub ahead of print] Review. PubMed PMID: 29523679.

20: Meola A, Vignali E, Matrone A, Cetani F, Marcocci C. Efficacy and safety of long-term management of patients with chronic post-surgical hypoparathyroidism. J Endocrinol Invest. 2018 Mar 7. doi: 10.1007/s40618-018-0857-5. [Epub ahead of print] PubMed PMID: 29516386.

Explore Compound Types